molecular formula C17H17N3O3S B11017860 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11017860
M. Wt: 343.4 g/mol
InChI Key: JTJGFUFSJMFJFV-UHFFFAOYSA-N
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Description

2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a thiazole ring, an isoindole structure, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The isoindole structure can be synthesized through a cyclization reaction involving phthalic anhydride and primary amines. The final step involves coupling the thiazole and isoindole structures through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products:

Mechanism of Action

The mechanism of action of 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of the thiazole and isoindole structures, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of interactions with molecular targets, enhancing its potential as a versatile bioactive compound .

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(3-methylbutyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)isoindole-5-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-10(2)5-7-20-15(22)12-4-3-11(9-13(12)16(20)23)14(21)19-17-18-6-8-24-17/h3-4,6,8-10H,5,7H2,1-2H3,(H,18,19,21)

InChI Key

JTJGFUFSJMFJFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=NC=CS3

Origin of Product

United States

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